1-((5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide
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Overview
Description
1-((5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring, the pyrazole ring, and the piperidine ring. Each step requires specific reagents and conditions:
Formation of the Thiazole Ring: This can be achieved through the cyclization of a thiourea derivative with a haloketone under acidic conditions.
Formation of the Pyrazole Ring: This involves the condensation of a hydrazine derivative with a 1,3-diketone under basic conditions.
Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of a pyridine derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving heterocyclic compounds.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity. The thiazole and pyrazole rings could play a crucial role in binding to these targets, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-ethoxy-3-methylphenyl)-1H-pyrazole: Similar in structure but lacks the thiazole and piperidine rings.
4-Oxo-4,5-dihydro-1,3-thiazole-2-carboxamide: Contains the thiazole ring but lacks the pyrazole and piperidine rings.
4-Piperidinecarboxamide: Contains the piperidine ring but lacks the thiazole and pyrazole rings.
Uniqueness
The uniqueness of 1-((5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide lies in its combination of multiple heterocyclic rings, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C28H29N5O3S |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
1-[(5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H29N5O3S/c1-3-36-23-10-9-20(15-18(23)2)25-21(17-33(31-25)22-7-5-4-6-8-22)16-24-27(35)30-28(37-24)32-13-11-19(12-14-32)26(29)34/h4-10,15-17,19H,3,11-14H2,1-2H3,(H2,29,34)/b24-16- |
InChI Key |
CSUCVTGLYRAXTK-JLPGSUDCSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5)C |
Origin of Product |
United States |
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